1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethylthio Substitution: The trifluoromethylthio group is introduced using trifluoromethylthiolation reagents, often under radical or nucleophilic substitution conditions.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety, which can be achieved through chlorination reactions using appropriate chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl or chloropropanone groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through covalent or non-covalent bonding. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but lacks the thio group.
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one: Similar structure but with a methylthio group instead of trifluoromethylthio.
Uniqueness
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9BrClF3OS |
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Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-5-8-4-10(18-11(14,15)16)2-1-7(8)3-9(17)6-13/h1-2,4H,3,5-6H2 |
InChI Key |
KXTKLWUWIBUHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CBr)CC(=O)CCl |
Origin of Product |
United States |
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